molecular formula C8H24N2O4S B15473773 Sulfuric acid, di(butylamine) salt CAS No. 39085-66-0

Sulfuric acid, di(butylamine) salt

Cat. No.: B15473773
CAS No.: 39085-66-0
M. Wt: 244.36 g/mol
InChI Key: KCFKHWSNVPJBEP-UHFFFAOYSA-N
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Description

Sulfuric acid, di(butylamine) salt is an organic chemical compound with the CAS Registry Number 39085-66-0 . The molecular formula for this compound is C8H24N2O4S, and it has a molecular weight of 244.36 g/mol . It is also known by several other names, including n-Butyl-ammonium sulfate and Butylamine, sulfate (2:1) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can inquire for detailed technical data sheets and pricing information.

Properties

CAS No.

39085-66-0

Molecular Formula

C8H24N2O4S

Molecular Weight

244.36 g/mol

IUPAC Name

butan-1-amine;sulfuric acid

InChI

InChI=1S/2C4H11N.H2O4S/c2*1-2-3-4-5;1-5(2,3)4/h2*2-5H2,1H3;(H2,1,2,3,4)

InChI Key

KCFKHWSNVPJBEP-UHFFFAOYSA-N

Canonical SMILES

CCCCN.CCCCN.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Di Butylamine Sulfate

Derivatization Strategies and Precursor Synthesis

The synthesis of di(butylamine) sulfate (B86663) and its analogues relies on versatile derivatization strategies and the availability of key precursors. The following sections detail the synthetic pathways toward important sulfonamide and sulfinate analogues derived from butylamine (B146782), as well as the creation of related butylamine-based ionic systems.

Pathways to Sulfonamide and Sulfinate Analogues Involving Butylamine Derivatives

The synthesis of sulfonamides and sulfinamides, crucial functional groups in medicinal and materials chemistry, can be achieved through various methods involving butylamine derivatives. ox.ac.ukthieme-connect.com Sulfonamides, in particular, are recognized for their stability, polarity, and hydrogen-bonding capabilities, making them a priority structural motif in the pharmaceutical industry. thieme-connect.com

A significant advancement in primary sulfonamide synthesis involves the use of the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). ox.ac.ukorganic-chemistry.org This one-step process reacts organometallic reagents, such as Grignard or organolithium reagents, with t-BuONSO to produce primary sulfonamides in good to excellent yields. organic-chemistry.org The reaction proceeds through a sulfinamide intermediate. organic-chemistry.orgresearchgate.net This method circumvents the limitations of traditional approaches that use sulfonyl chlorides and ammonia (B1221849), which can be challenging to handle. organic-chemistry.orgresearchgate.net

For the synthesis of sulfinamides, a one-pot method has been developed using organometallic reagents, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and nitrogen nucleophiles. nih.govacs.org In this process, an organometallic reagent reacts with DABSO to form a metal sulfinate, which is then treated with thionyl chloride to generate a sulfinyl chloride intermediate in situ. nih.govacs.org This reactive intermediate is subsequently trapped by an amine, such as n-butylamine, to yield the corresponding sulfinamide. nih.gov This method is efficient, with a total reaction time of only 1.5 hours at room temperature. nih.govacs.org Primary amines like n-butylamine have proven to be effective substrates in this reaction. nih.gov

The table below summarizes key findings from research on the synthesis of sulfonamide and sulfinate analogues.

Product TypeReagentsKey FeaturesReference
Primary SulfonamidesOrganometallic Reagents, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)One-step process; Good to excellent yields; Avoids use of gaseous ammonia. organic-chemistry.org
SulfinamidesOrganometallic Reagents, DABSO, Thionyl Chloride, ButylamineOne-pot synthesis; Room temperature reaction; Total reaction time of 1.5 hours. nih.govacs.org
N-Butyl-4-fluorobenzenesulfinamide4-fluorophenylmagnesium bromide, n-butylamineDemonstrates use of primary amines as effective substrates. nih.gov

Synthesis of Related Butylamine-Based Ionic Systems

Ionic liquids (ILs) are salts with low melting points that are gaining attention for various applications, including as active pharmaceutical ingredients and in energy storage. nih.govyoutube.com Butylamine and its derivatives are key components in the synthesis of several ammonium-based ionic liquids.

The synthesis of these ionic liquids often follows a green chemistry approach known as the metathesis method. nih.gov This typically involves a two-step process of quaternization and ion exchange. researchgate.net For example, cations such as 1-butyl-3-methylimidazolium, butylpyridinium, and diethyldibutylammonium can be synthesized by reacting precursors like 1-methylimidazole, pyridine, or diethylamine (B46881) with butyl bromide. nih.gov The resulting bromide salts can then undergo anion exchange to create a variety of ionic liquids with different properties. nih.gov For instance, anions like hydrogen sulfate (HSO₄⁻) and bis(trifluoromethanesulfonyl)imide (NTf₂⁻) have been paired with imidazolium (B1220033) cations to create ILs with significant antibacterial activity. nih.gov

Another simple method for creating an ionic liquid involves mixing aluminum chloride and urea (B33335), which are both solids at room temperature. youtube.com The resulting complex forms a molten salt. youtube.com While this specific example does not use butylamine, the principle of complexing a metal halide with an organic molecule is a common strategy in IL synthesis that can be adapted for amine-based systems. youtube.com Butylamine itself is also explored as a distillable solvent for biomass deconstruction, highlighting its utility in creating specialized reaction media. acs.org

The table below presents examples of butylamine-based ionic systems and their synthesis methods.

CationAnion(s)Synthesis MethodApplication/FeatureReference
1-Butyl-3-methylimidazoliumBr⁻, HSO₄⁻, NTf₂⁻Metathesis (reaction with butyl bromide followed by anion exchange)Antibacterial activity nih.gov
ButylpyridiniumBr⁻, HSO₄⁻, NTf₂⁻Metathesis (reaction with butyl bromide followed by anion exchange)Antibacterial activity nih.gov
DiethyldibutylammoniumBr⁻Metathesis (reaction with butyl bromide)Ionic liquid precursor nih.gov

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Investigations of Sulfuric Acid, Di(butylamine) Salt

Crystallography provides the most definitive picture of the atomic arrangement within a crystalline solid.

Interactive Table: Representative Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.542
b (Å)8.987
c (Å)16.231
β (°)98.75
Volume (ų)1519.8
Z4

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism in aminium sulfates is an active area of research. researchgate.net Crystal engineering principles are applied to understand and control the formation of specific polymorphs by manipulating factors like solvent choice, temperature, and the presence of additives during crystallization. researchgate.net For this compound, investigations would explore whether different crystallization conditions can lead to alternative packing arrangements of the ions, potentially influencing its stability and physical characteristics.

Sophisticated Spectroscopic Characterization Methodologies

Spectroscopic techniques provide complementary information to crystallographic studies, offering insights into the vibrational and dynamic properties of the compound. mdpi.com

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful technique for probing the local environment and dynamics of atomic nuclei in solid materials. For this compound, ¹H, ¹³C, and ¹⁵N ssNMR could provide information on the conformation and mobility of the dibutylamine (B89481) cations in the crystal lattice. By analyzing the NMR signals at different temperatures, it is possible to study dynamic processes such as the reorientation of the butyl chains or proton exchange within the hydrogen-bonding network. nih.gov This technique offers a window into the molecular motions occurring within the solid state.

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of molecules. mdpi.comnih.gov In the case of this compound, these techniques are particularly useful for investigating the proton transfer state between the sulfuric acid and dibutylamine. The vibrational frequencies of the N-H bonds in the dibutylammonium cation and the S-O bonds in the sulfate (B86663) anion are sensitive to their local environment and the strength of the hydrogen bonds. mdpi.comnih.gov

The appearance of strong bands associated with the ammonium (B1175870) group (NH₃⁺) and the characteristic vibrations of the sulfate ion (SO₄²⁻) in the IR and Raman spectra confirm the formation of the salt. researchgate.netharvard.eduresearchgate.net For instance, the symmetric stretching mode (ν₁) of the sulfate ion, typically observed around 981 cm⁻¹ in the Raman spectrum, is a key indicator of the sulfate's presence. researchgate.net The N-H stretching vibrations of the ammonium group are expected in the region of 3100-3300 cm⁻¹. mdpi.com Analysis of these spectra can provide detailed information about the symmetry of the ions and the nature of the proton transfer in the solid state. researchgate.netdocumentsdelivered.com

Interactive Table: Key Vibrational Modes

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
N-H Stretch3100 - 3300IR, Raman
C-H Stretch2850 - 3000IR, Raman
N-H Bend1500 - 1650IR
SO₄²⁻ Stretch (ν₃)~1100IR, Raman
SO₄²⁻ Stretch (ν₁)~981Raman

Note: These are general ranges and the exact positions of the peaks for this compound would be determined experimentally.

Theoretical Validation of Experimental Structures

Computational chemistry provides a powerful complement to experimental studies, offering a means to predict and rationalize the structures and properties of chemical compounds.

In the absence of experimental crystal structure data from techniques like X-ray crystallography, theoretical calculations become the primary method for predicting the geometry of this compound. Using quantum chemical methods such as Density Functional Theory (DFT), a likely geometry can be modeled.

Theoretical and Computational Chemistry of Sulfuric Acid, Di Butylamine Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the fundamental nature of the bonding, charge distribution, and energetic landscape of the sulfuric acid-dibutylamine system. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule or a cluster of molecules.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a system based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying the energetics of molecular clusters, including the interaction between sulfuric acid and one or two dibutylamine (B89481) molecules.

DFT calculations are used to explore the energetic and structural aspects of the formation of molecular complexes versus ionic pairs. nih.gov For the sulfuric acid and dibutylamine system, the interaction begins with the formation of a hydrogen-bonded molecular complex (H₂SO₄⋯N(C₄H₉)₂H). A subsequent proton transfer from the acid to the base can lead to the formation of a contact ion pair ([H₂N(C₄H₉)₂]⁺[HSO₄]⁻). DFT can predict the geometries of these species and, crucially, their relative energies.

Studies on similar systems, such as sulfuric acid interacting with various propylamines (including dipropylamine, a close analog to dibutylamine), have shown that the extent of proton transfer is not always predictable solely from the pKa values in aqueous solution. nih.gov DFT calculations reveal that the relative stability of the molecular complex and the ion pair is highly dependent on the specific amine and the local environment. The change in free energies (ΔG) associated with the formation of these species can be calculated to determine the thermodynamically favored product. For instance, in a study of various acid-amine pairs, the formation of ionic pairs was found to be less favorable for systems with a larger difference in proton affinity (ΔРА) between the acid anion and the amine. nih.gov

Table 1: Representative DFT-Calculated Energy Changes for Acid-Amine Interactions (Analogous Systems) Note: This table presents data from analogous systems to illustrate the application of DFT. Direct data for Sulfuric Acid-Dibutylamine is not available in the cited literature.

Acid-Base System Interaction Type Calculated Change in Free Energy (ΔG, kcal/mol) Reference
Sulfuric Acid - Dipropylamine Ionic Pair Formation Data not specified, but formation analyzed nih.gov
Methanesulfonic Acid - Propylamine Molecular Complex Favorable ΔG calculated nih.gov
Benzenesulfonic Acid - Propylamine Molecular Complex Favorable ΔG calculated nih.gov

These calculations provide a quantitative basis for understanding the reactivity and stability of the resulting salt.

While DFT is a powerful tool, higher-level ab initio methods are often required for more accurate binding energy calculations. Ab initio methods are based on first principles of quantum mechanics without the empirical parameters often found in DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for accuracy. nih.govustc.edu.cn

These high-accuracy methods are particularly important for systems where weak interactions, such as hydrogen bonds, play a critical role. They are also crucial for correcting potential inaccuracies in DFT results and for accounting for phenomena like basis set superposition error (BSSE), which can artificially inflate calculated binding energies. nih.gov For example, studies on the sulfuric acid-water and sulfuric acid-ammonia systems have shown that different computational methods and basis sets can yield significantly different reaction free energies, with BSSE contributing errors on the order of 1-3 kcal/mol. nih.gov

Applying these methods to the sulfuric acid-dibutylamine complex would involve calculating the energy of the fully optimized complex and subtracting the energies of the individual, isolated sulfuric acid and dibutylamine molecules. The binding energy (BE) is given by:

BE = E(complex) - [E(sulfuric acid) + E(dibutylamine)]

High-level calculations, such as CCSD(T) extrapolated to the complete basis set limit, provide benchmark values that can be used to assess the accuracy of more cost-effective methods like DFT. For the H₂SO₄·H₂O cluster, CCSD(T) calculations indicated that B3LYP (a common DFT functional) binding energies were too low by approximately 1-2 kcal/mol. nih.gov This level of precision is vital for accurately modeling the thermodynamics of cluster formation and reactivity.

Molecular Dynamics Simulations for Solution and Gas-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic processes that are inaccessible to static quantum chemical calculations.

In a solvent, such as water, the behavior of the sulfuric acid-dibutylamine salt is governed by a complex interplay of solute-solute and solute-solvent interactions. MD simulations are the ideal tool to investigate these phenomena. borenv.net Simulations can model a central ion pair, [H₂N(C₄H₉)₂]⁺[HSO₄]⁻, surrounded by a large number of solvent molecules.

These simulations can reveal the structure of the solvation shells around the dibutylammonium cation and the hydrogen sulfate (B86663) anion. cas.cz The orientation of water molecules, the number of hydrogen bonds formed, and the average distance of the solvent from the ions can be determined. For the sulfate anion, studies have shown it to be strongly hydrated. cas.cz Similarly, the bulky, nonpolar butyl groups of the cation would influence the local water structure, while the charged -NH₂⁺- group would be a focal point for hydration.

MD simulations also provide insight into the equilibrium between different types of ion pairs:

Contact Ion Pair (CIP): The cation and anion are in direct contact.

Solvent-Shared Ion Pair (SSIP): The cation and anion are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pair (SIP): The ions are separated by two or more solvent layers.

By analyzing the trajectories of the ions over the course of a simulation, one can calculate the potential of mean force (PMF) as a function of the distance between the ions. The PMF reveals the relative stability of the CIP, SSIP, and fully solvated states, providing a thermodynamic and structural picture of ion pairing in solution. cas.cz

Proton transfer is the fundamental chemical event in the formation of the sulfuric acid-dibutylamine salt. While quantum chemistry can determine the energetics of the initial and final states, MD simulations, particularly ab initio MD (AIMD), can model the dynamics of the transfer itself. fu-berlin.de

In the gas phase or in a non-polar solvent, the system can exist as a hydrogen-bonded complex. The transfer of the proton from sulfuric acid's hydroxyl group to the nitrogen atom of dibutylamine is a dynamic event that involves crossing an energy barrier. fu-berlin.de Studies on the 1,1-dinitroethane/n-dibutylamine complex, for instance, used NMR spectroscopy to measure the exchange rates and activation energy for proton transfer, finding an equilibrium between the hydrogen-bonded complex and the ion pair in solution. fu-berlin.de

MD simulations can track the position of the acidic proton over time, allowing for the direct observation of transfer events. By analyzing a large number of these events, the rate constants and the mechanism of transfer can be elucidated. The simulations can also reveal the role of "assisting" molecules, such as water, which can form a "proton bridge" that lowers the activation energy for the transfer, a phenomenon observed in the hydrolysis of SO₃. ustc.edu.cnustc.edu.cn The dynamics are often characterized by a proton-transfer parameter, which can be defined based on the relative distances of the proton to the donor (oxygen) and acceptor (nitrogen) atoms. rsc.org

Conformational Analysis and Potential Energy Surfaces

The interaction between sulfuric acid and dibutylamine is not defined by a single structure but by a potential energy surface (PES). A PES is a mathematical landscape that maps the potential energy of a system as a function of its geometric coordinates. ustc.edu.cnresearchgate.net For the acid-base reaction, a key coordinate is the position of the acidic proton as it moves from the acid to the base. nih.gov

Computational methods can be used to scan this coordinate, calculating the energy at each step to map out the reaction pathway. A typical PES for this type of proton transfer would show two minima:

A minimum corresponding to the stable hydrogen-bonded molecular complex (H₂SO₄⋯H-N(C₄H₉)₂).

A second minimum corresponding to the stable contact ion pair ([HSO₄]⁻⋯[H₂-N(C₄H₉)₂]⁺).

Furthermore, the dibutyl groups introduce significant conformational flexibility. The rotation around the various C-C and C-N single bonds leads to numerous possible conformers, each with a slightly different energy. A full conformational analysis would explore the PES to identify the lowest-energy conformers of both the molecular complex and the ion pair, which are the most likely to be observed experimentally. Exploring the PES provides a complete picture of the structures, stabilities, and interconversion pathways available to the sulfuric acid-dibutylamine system. ustc.edu.cnresearchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name Formula
Sulfuric acid, di(butylamine) salt C₈H₂₄N₂O₄S
Sulfuric Acid H₂SO₄
Dibutylamine C₈H₁₉N
Dipropylamine C₆H₁₅N
Propylamine C₃H₉N
Dimethylamine (B145610) C₂H₇N
Ammonia (B1221849) NH₃
Methanesulfonic Acid CH₄O₃S
Benzenesulfonic Acid C₆H₆O₃S
1,1-dinitroethane C₂H₄N₂O₄
Water H₂O
Hydrogen Sulfate (Bisulfate) HSO₄⁻

Exploration of Butylamine (B146782) Rotamers and Salt Conformations

Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface of the salt. This process involves calculating the relative energies of numerous possible conformations to identify the most stable, low-energy structures. While specific studies on this compound are not available in the reviewed literature, the primary stabilizing interactions in such salts are known to be the strong hydrogen bonds between the ammonium (B1175870) group (N-H) of the cations and the oxygen atoms of the sulfate anion. The geometry of these N-H···O hydrogen bonds is a critical factor in defining the salt's final, three-dimensional structure. Computational studies on similar protonated amines have shown that different rotamers (e.g., gauche vs. trans) can have varying stability depending on the environment. rsc.org

Intermolecular Interaction Energy Decomposition Analysis

Intermolecular interaction energy decomposition analysis (EDA) is a computational tool that dissects the total interaction energy between molecular fragments into distinct physical components. researchgate.netnih.gov For this compound, an EDA would quantify the forces between the two butylamine cations and the sulfate anion. The analysis typically separates the total interaction energy (ΔE_int) into the following key terms:

Electrostatics (ΔE_elec): This component represents the classical coulombic attraction between the positively charged butylammonium (B8472290) cations and the negatively charged sulfate anion, which is the primary driving force for salt formation.

Exchange-Repulsion (ΔE_exch-rep): This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which creates a strong, short-range repulsive force preventing the electron clouds of the ions from collapsing into each other.

Polarization (ΔE_pol): This attractive term accounts for the distortion of the electron density of one ion by the electric field of the other ions.

Dispersion (ΔE_disp): This attractive force, also known as London dispersion, originates from correlated fluctuations in the electron distributions of the interacting ions.

The general formulation can be expressed as: ΔE_int = ΔE_elec + ΔE_exch-rep + ΔE_pol + ΔE_disp

While no specific EDA has been published for this compound, studies on related systems, such as sulfuric acid clustering with amines like dimethylamine and diethanolamine (B148213), confirm the importance of these interactions. nih.govnih.gov In these systems, the stability of the acid-base clusters is explained by a strong base-stabilization mechanism involving acid-amine pairs, which is governed by these fundamental forces. nih.gov Research on various intermolecular interactions confirms that EDA provides robust insights into hydrogen bonding, ionic interactions, and other non-covalent forces. nih.govunl.edu

Table 1: Typical Components of Intermolecular Interaction Energy from Decomposition Analysis

Interaction ComponentNatureTypical Contribution in Ionic Salts
ElectrostaticAttractiveStrongly stabilizing
Exchange-RepulsionRepulsiveDestabilizing (short-range)
PolarizationAttractiveStabilizing
DispersionAttractiveStabilizing

This table represents a generalized summary of EDA components; specific values would require a dedicated computational study on the target compound.

Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry enables the prediction of various spectroscopic properties, which can be compared with experimental data to validate the accuracy of the theoretical model. researchgate.netdergipark.org.tr For this compound, this involves simulating spectra from techniques like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can generate the IR and Raman spectra, predicting the positions and intensities of vibrational bands. Key features would include the stretching and bending modes of the N-H bonds in the ammonium groups, the S-O stretching modes of the sulfate anion, and various C-H and C-N modes of the butyl chains. The calculated frequencies of the N-H stretches would be particularly sensitive to the strength and geometry of the hydrogen bonds, providing a means to connect theory with experimental observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C nuclei can also be calculated. Comparing these predicted chemical shifts with experimental NMR data helps in the definitive assignment of resonances and provides insight into the electronic environment around each atom within the butylamine cations.

Although no published studies present a direct comparison of predicted and experimental spectra specifically for this compound, the methodology is well-established. Computational studies on other molecules routinely use DFT to calculate spectroscopic characteristics and show good agreement with experimental findings after appropriate scaling. nih.gov

Mechanistic Investigations in Catalytic and Chemical Processes

Role as a Brønsted Acid Catalyst in Organic Transformations

Sulfuric acid, di(butylamine) salt, formally known as dibutylammonium hydrogen sulfate (B86663), functions as a Brønsted acid catalyst. This property stems from the transfer of a proton from sulfuric acid to dibutylamine (B89481), creating the dibutylammonium cation and the hydrogen sulfate (bisulfate) anion. The presence of this acidic proton allows the salt to participate in and accelerate a variety of acid-catalyzed organic reactions.

The esterification of carboxylic acids with alcohols is a fundamental acid-catalyzed reaction where adducts like this compound can serve as effective catalysts. rsc.org The mechanism, known as the Fischer esterification, proceeds through a series of equilibrium steps. chemguide.co.ukmasterorganicchemistry.com The catalytic cycle is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid catalyst (e.g., the dibutylammonium ion). chemguide.co.uk This initial step significantly enhances the electrophilicity of the carbonyl carbon.

This compound contains the two essential components to facilitate a Mannich-type condensation: a secondary amine (dibutylamine) and a Brønsted acid. wikipedia.orgbyjus.com The Mannich reaction is a three-component condensation that involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic α-proton, such as a ketone or another enolizable carbonyl compound. wikipedia.orgnih.gov

The reaction mechanism begins with the acid-catalyzed formation of an electrophilic iminium ion from the reaction between the dibutylamine and the aldehyde. byjus.comyoutube.com The Brønsted acid protonates the intermediate formed from the amine-aldehyde addition, facilitating the loss of water to generate the reactive Eschenmoser's salt-like iminium ion. youtube.com Concurrently, the acid catalyst promotes the tautomerization of the ketone to its enol form. wikipedia.org This enol, acting as a nucleophile, then attacks the electrophilic carbon of the iminium ion. wikipedia.orgbyjus.com This carbon-carbon bond-forming step creates the characteristic β-amino-carbonyl structure known as a Mannich base. byjus.com

The salt formed from the reaction of a Brønsted acid (sulfuric acid) and a Brønsted base (dibutylamine) can be classified as a protic ionic liquid (PIL), provided its melting point is below 100 °C. These materials are of significant interest as they can act as both the solvent and the catalyst in a chemical reaction, offering potential environmental and process advantages over traditional volatile organic solvents. rsc.orgnih.gov

As a PIL, di(butylamine) sulfate possesses a dual character. The dibutylammonium cation can act as a proton donor, establishing it as a Brønsted acid catalyst. acs.org This acidity is useful for reactions like esterification and dehydration. nih.govresearchgate.net Simultaneously, the ionic nature of the compound provides a polar reaction medium that can effectively dissolve polar reactants. elsevierpure.com The use of such PILs can simplify product separation, as many organic products are immiscible with the ionic liquid and can be easily decanted. rsc.orgresearchgate.net Furthermore, the non-volatile nature of ionic liquids allows for the catalyst/solvent to be recycled and reused after the removal of water or other byproducts under vacuum. researchgate.netiitm.ac.in

While di(butylamine) sulfate itself is achiral, the principle of forming an acid-base adduct can be extended to create chiral catalysts for stereoselective synthesis. By using a chiral amine, it is possible to generate a chiral Brønsted acid catalyst capable of influencing the stereochemical outcome of a reaction.

For instance, in asymmetric Mannich reactions, chiral organocatalysts such as the amino acid (S)-proline are used. wikipedia.orgyoutube.com The proline catalyst reacts with the carbonyl compound to form a chiral enamine intermediate, which then attacks the iminium ion in a stereocontrolled manner, leading to a high enantiomeric excess in the final product. youtube.com This approach demonstrates how a chiral amine, acting in concert with the other reactants, can create a chiral environment that directs the formation of one stereoisomer over another. While not a pre-formed salt, the catalytic cycle involves transient chiral amine adducts that are fundamental to the stereoselection. This principle highlights the potential for developing more complex, chiral amine-sulfuric acid adducts as tailored catalysts for stereoselective organic transformations.

Mechanistic Studies of Atmospheric Particle Nucleation and Growth

Amines are recognized as crucial stabilizing agents in the formation of new atmospheric aerosol particles, a process central to cloud formation and climate. researchgate.netnih.gov Their role is particularly significant in the nucleation process involving sulfuric acid and water.

Amines, such as dibutylamine and its analogue dimethylamine (B145610), are significantly stronger bases than ammonia (B1221849), which is also abundant in the atmosphere. researchgate.netcopernicus.org This superior basicity allows them to enhance sulfuric acid-driven new particle formation rates by several orders of magnitude, even at parts-per-trillion concentration levels. researchgate.netnih.gov

The primary mechanism involves the formation of highly stable acid-base molecular clusters. nih.govnih.gov Quantum chemical calculations and experimental observations from chamber studies show that a sulfuric acid molecule readily transfers a proton to an amine molecule, forming a stable ion pair (e.g., dibutylammonium bisulfate). nih.gov This initial acid-amine pairing is a critical step. researchgate.net

These initial pairs act as seeds, growing through the sequential addition of more sulfuric acid and amine molecules. nih.govnih.gov The resulting clusters are exceptionally stable against evaporation compared to clusters formed with sulfuric acid and water alone, or even with ammonia. researchgate.netnih.gov Studies have shown that a cluster containing just two sulfuric acid molecules and one or two dimethylamine molecules is already stable against evaporation, effectively locking these molecules into the particulate phase. nih.gov Water molecules can also participate in these clusters, but their role in stabilizing amine-sulfuric acid clusters is less critical than in ammonia-sulfuroc acid systems due to the inherent strength of the amine-acid bond. nih.gov The formation of these stable clusters is a key driver of particle growth toward sizes large enough to act as cloud condensation nuclei. copernicus.orgunivie.ac.at

Table 1: Comparison of Base Molecules in Sulfuric Acid Cluster Formation

Feature Ammonia (NH₃) Dimethylamine (DMA)
Basicity Weaker Base Stronger Base
Nucleation Enhancement Moderate Very High (>1,000-fold vs. NH₃) researchgate.netnih.gov
Cluster Stability Less Stable; requires more molecules to prevent evaporation Highly Stable; stable at small cluster sizes (e.g., 2 acid, 2 amine molecules) nih.gov
Mechanism Acid-base stabilization Strong acid-base stabilization and ion-pair formation researchgate.netnih.gov
Atmospheric Concentration High Low (ppt levels)

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dibutylammonium hydrogen sulfate
Sulfuric acid
Dibutylamine
Water
Ethyl ethanoate
Ethanoic acid
Ethanol
Formaldehyde
Ammonia
(S)-proline
Dimethylamine

Influence of Amine Basicity and Steric Hindrance on Nucleation Rates

The rate of new particle formation from sulfuric acid is significantly influenced by the properties of the participating amine, primarily its basicity and the steric hindrance presented by its structure. In the case of dibutylamine, both factors play a crucial and interconnected role in determining the nucleation rate of this compound aerosols.

Amine Basicity:

The basicity of an amine in the gas phase is a key determinant of its ability to stabilize sulfuric acid clusters and enhance nucleation rates. Higher gas-phase basicity generally leads to a more stable acid-amine cluster, which in turn lowers the energy barrier for nucleation and increases the rate of particle formation. The electron-donating inductive effect of the two butyl groups in dibutylamine increases the electron density on the nitrogen atom, making it a stronger base compared to ammonia and primary amines. shaalaa.comnasa.gov This enhanced basicity promotes the transfer of a proton from sulfuric acid to the amine, forming a more stable ion pair.

In the gaseous phase, the order of basicity for aliphatic alkylamines generally follows the trend: tertiary > secondary > primary. shaalaa.commsu.edu This is attributed to the cumulative electron-donating effect of the alkyl groups. The gas-phase basicity of dibutylamine is significantly higher than that of smaller amines like methylamine (B109427) and dimethylamine, as well as ammonia. This suggests that, based on basicity alone, dibutylamine would be a very effective nucleating agent with sulfuric acid.

Table 1: Gas-Phase Basicity of Selected Amines

Compound Name Gas-Phase Basicity (kJ/mol)
Ammonia 853.6
Methylamine 896
Dimethylamine 922.3
Trimethylamine 943.6

| Dibutylamine | 963.8 |

This table presents a comparison of the gas-phase basicity of dibutylamine with other common atmospheric amines.

Steric Hindrance:

While high basicity favors nucleation, the steric hindrance introduced by the bulky alkyl groups of the amine can have a counteracting effect. osti.gov The two butyl chains in dibutylamine create significant steric bulk around the nitrogen atom. This physical obstruction can hinder the approach of a sulfuric acid molecule, potentially reducing the collision frequency and the efficiency of cluster formation. libretexts.orgacs.org

Intermolecular Interactions Driving Aerosol Formation

The formation of this compound aerosols is driven by strong intermolecular interactions between sulfuric acid and dibutylamine molecules, leading to the formation of stable molecular clusters that can grow into aerosol particles. researchgate.netnih.gov

The primary driving force for the initial interaction is the strong acid-base reaction between sulfuric acid, a strong acid, and dibutylamine, a relatively strong base. This interaction leads to the transfer of a proton (H⁺) from sulfuric acid to the nitrogen atom of dibutylamine, forming a dibutylammonium cation ((C₄H₉)₂NH₂⁺) and a bisulfate anion (HSO₄⁻). The resulting electrostatic attraction between these oppositely charged ions forms a highly stable ion pair. nsf.govacs.org This acid-base stabilization mechanism is crucial for overcoming the evaporation of the initial clusters, a significant barrier to new particle formation. researchgate.netnih.gov

Quantum chemical calculations on similar sulfuric acid-amine systems have shown that clusters with a 1:1 ratio of acid to base are particularly stable. acs.orgnih.gov In the case of sulfuric acid and dibutylamine, the formation of (H₂SO₄)ₙ((C₄H₉)₂NH)ₙ clusters is expected to be a thermodynamically favorable pathway for aerosol formation. The large size of the butyl groups in dibutylamine may also influence the structure and stability of these clusters, potentially leading to different packing arrangements compared to clusters formed with smaller amines.

Chemical Inhibition Mechanisms (e.g., Corrosion, if applicable to chemical mechanism)

While the primary focus of research on sulfuric acid-amine systems is often on atmospheric aerosol formation, the chemical properties of this compound are also relevant to other fields, such as corrosion inhibition. The amine component, dibutylamine, can play a significant role in protecting metal surfaces from corrosion in acidic environments like those containing sulfuric acid.

The primary mechanism by which dibutylamine inhibits corrosion is through its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nasa.govnargesgoudarzi.comresearchgate.net This adsorption is driven by several interactions:

Chemisorption: The nitrogen atom in dibutylamine possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of the metal atoms on the surface, forming a coordinate covalent bond. This process, known as chemisorption, leads to strong adhesion of the amine molecules to the metal surface. ohio.edu

Physisorption: In an acidic solution, the amine will be protonated to form the dibutylammonium cation. This positively charged ion can be electrostatically attracted to the metal surface, which is typically negatively charged in acidic media. This electrostatic interaction is a form of physisorption. nasa.gov

The adsorbed dibutylamine molecules orient themselves on the metal surface in a way that maximizes surface coverage. The two long, hydrophobic butyl chains extend away from the surface, creating a non-polar layer that repels water and corrosive ions, further enhancing the protective effect. researchgate.net The effectiveness of this protective film depends on the concentration of the inhibitor, the temperature, and the nature of the metal surface. Studies on similar secondary and tertiary amines have shown that they can act as effective corrosion inhibitors for steel in sulfuric acid solutions. mdpi.comresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Selected Amines in Sulfuric Acid on Steel

Inhibitor Concentration Inhibition Efficiency (%) Reference
Tetradenia riparia extract 500 ppm 90.6 biointerfaceresearch.com
Linum Usitatissimum extract 1200 ppm 95.5 researchgate.net

This table provides examples of corrosion inhibition efficiencies for different amine-containing compounds in sulfuric acid on steel, offering a context for the potential performance of dibutylamine. Specific data for this compound was not available in the reviewed literature.

Advanced Applications in Materials Science and Engineering

Role in Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where sulfuric acid, di(butylamine) salt shows promise. The directional nature of hydrogen bonding and ionic interactions inherent to this salt are fundamental to its ability to form well-defined, higher-order structures.

Design of Ordered Molecular Architectures

The formation of ordered molecular architectures is a cornerstone of materials design, enabling the creation of materials with specific, predictable properties. While direct studies on the crystal engineering of this compound are not extensively documented, the principles of supramolecular assembly using similar ammonium (B1175870) salts provide a strong indication of its potential. The di(butylammonium) cation, with its N-H donor sites, and the hydrogen sulfate (B86663) anion, with its multiple O-H acceptor sites, can engage in a variety of hydrogen bonding motifs. These interactions, coupled with the van der Waals forces from the butyl chains, can guide the self-assembly of the salt into predictable, ordered structures such as sheets, chains, or more complex three-dimensional networks.

The study of supramolecular systems, such as those formed by guanidinium (B1211019) salts and copolymers, highlights how non-covalent interactions can lead to the formation of large-sized aggregates and influence the viscoelastic properties of the resulting material. mdpi.com Similarly, the di(butylammonium) and sulfate ions can act as building blocks, or "synthons," in the design of crystalline solids. The specific geometry of the ions and the directionality of the hydrogen bonds can be exploited to construct intricate molecular architectures. The principles of crystal engineering, which have been successfully applied to compounds like salbutamol (B1663637) sulphate to control crystal morphology, can be extrapolated to predict and control the solid-state structure of this compound. nih.gov

Engineering of Hydrogen-Bonded Frameworks

Hydrogen-bonded frameworks are a class of porous materials that have gained attention for their potential applications in gas storage, separation, and catalysis. The ability of this compound to form extensive hydrogen-bonding networks makes it a candidate for the construction of such frameworks. The N-H···O hydrogen bonds between the di(butylammonium) cation and the hydrogen sulfate anion are expected to be the primary interactions driving the assembly.

In a study of DBU-based ionic liquids, the hydrogen sulfate anion was shown to be fundamental for reaction catalysis due to its ability to form hydrogen bonds. researchgate.net This highlights the functional role that the hydrogen-bonding capabilities of the sulfate component can play. The structure of the resulting framework would be influenced by the interplay between these strong hydrogen bonds and the packing of the hydrophobic butyl chains. By controlling factors such as solvent and temperature during crystallization, it may be possible to direct the assembly of this compound into specific framework topologies with desired pore sizes and functionalities. The study of how pH and amphiphilic structure direct supramolecular behavior in other systems further suggests that the assembly of di(butylammonium) sulfate can be tuned by external stimuli. nih.gov

Functional Materials Derived from Di(butylamine) Sulfate

The properties of this compound make it a valuable component in the formulation of a variety of functional materials. Its ionic nature and the presence of both hydrogen-bond donating and accepting groups allow it to interact in unique ways with other chemical systems.

Incorporation into Polymer Systems (focus on chemical interactions, not bulk properties)

The incorporation of ionic salts into polymer matrices is a common strategy to modify the properties of the polymer. When this compound is blended with a polymer, a network of non-covalent interactions can be established. For instance, if the polymer contains hydrogen-bond acceptor groups (e.g., carbonyls or ethers), the di(butylammonium) cation can form N-H···O hydrogen bonds with the polymer chains. Conversely, the sulfate anion can interact with any hydrogen-bond donor sites on the polymer.

These chemical interactions can lead to the formation of a physically cross-linked network, which can influence the microscopic structure and dynamics of the polymer. While direct studies on this specific salt are limited, research on related systems, such as the use of guanidinium salts to create self-assembling supramolecular systems with acrylamide (B121943) copolymers, demonstrates the potential of such interactions to form large aggregates and significantly alter the material's properties at a molecular level. mdpi.com

Development of Novel Ionic Liquid Formulations

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as a class of "designer solvents" with a wide range of applications. Protic ionic liquids, formed by the transfer of a proton from a Brønsted acid to a Brønsted base, are a subclass of ILs that are often easier to synthesize than their aprotic counterparts. This compound is a protic ionic liquid.

Studies on a series of dibutylammonium-based protic ionic liquids with different carboxylate anions (acetate, propanoate, and butanoate) have provided valuable insights into their physicochemical properties. These studies have shown that properties such as density, speed of sound, and conductivity are influenced by the structure of the anion and the concentration in aqueous solutions. The data indicates the formation of aggregates and the existence of a critical micellar concentration, highlighting the amphiphilic nature of the dibutylammonium cation.

PropertyDibutylammonium AcetateDibutylammonium PropanoateDibutylammonium Butanoate
Density (g/cm³) at 298.15 K (Neat)~0.95~0.94~0.93
Speed of Sound (m/s) at 298.15 K (Neat)~1350~1330~1310
Conductivity (S/m) at 298.15 K (Neat)~0.1~0.08~0.06
Note: The values are approximate and are intended to show the trend observed in the study. The study did not include the sulfate salt, but the data for the carboxylate salts provides a useful comparison for the expected behavior of dibutylammonium-based ionic liquids.

The hydrogen sulfate anion in this compound is known to participate in strong hydrogen bonding, which can influence the properties of the resulting ionic liquid. researchgate.net The ability to tune the properties of the ionic liquid by changing the anion makes this compound a potentially useful component in formulations for applications such as CO2 absorption, where ammonium-based protic ionic liquids have shown promise. nih.gov

Contributions to Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. The ionic nature of this compound allows it to be incorporated into inorganic matrices, such as silica (B1680970) or metal oxides, through sol-gel processes or other synthetic methods.

The organic di(butylammonium) cation can provide flexibility and functionality to the hybrid material, while the inorganic sulfate component can contribute to thermal stability and act as a point of interaction with an inorganic network. While there are no direct reports on the use of this compound in hybrid materials, the principles are well-established. For example, self-assembly in hybrid systems is often directed by the functional groups present. mdpi.com The di(butylammonium) and sulfate ions could act as structure-directing agents or as counterions to charged inorganic species, influencing the final morphology and properties of the hybrid material.

Advanced Analytical Methodologies for Complex Systems

Development of Chromatographic Techniques for Trace Analysis

The quantitative analysis of dibutylamine (B89481) and its salt form in complex matrices, particularly in atmospheric gas and particulate phases, presents significant challenges due to low concentrations and potential interferences. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC) are powerful techniques that have been optimized for this purpose.

UHPLC and GC Method Optimization for Complex Matrices (e.g., atmospheric samples)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the detection of atmospheric amines, including dibutylamine. nih.gov A key aspect of method optimization involves the chromatographic conditions to ensure separation from a complex mixture of other atmospheric compounds. One validated method for the simultaneous detection of 14 amines in both gaseous and particulate phases utilizes a 30 m HP-5MS column. nih.gov The temperature program is crucial for resolving the analytes, starting at 80°C and ramping up to 290°C to elute all compounds of interest. nih.gov

Similarly, for the analysis of secondary amines (SAs) including dibutylamine (DBA), GC coupled with an electron capture detector (GC-ECD) provides high sensitivity. mdpi.com Optimized methods have been developed for both gaseous and particulate samples collected from urban and rural environments. mdpi.com These methods often use a cross-linked DB-5MS UI silica (B1680970) capillary column with nitrogen as the carrier gas under a programmed temperature gradient to achieve separation. mdpi.com

While less specific to dibutylamine, UHPLC methods have been developed for other primary aromatic amines, demonstrating the capability of the technique for trace analysis. mercativa.comnih.govchromatographyonline.com These methods often employ reversed-phase columns, such as a pentafluorophenylpropyl (PFPP) or C18 column, with gradient elution to achieve separation in short timeframes. nih.govchromatographyonline.com By using large volume injectors and high-sensitivity flow cells, detection limits in the parts-per-billion (ppb) range can be achieved. mercativa.comchromatographyonline.com

Table 1: Optimized GC Parameters for Dibutylamine Analysis in Atmospheric Samples

ParameterMethod 1 (GC-MS) nih.govMethod 2 (GC-ECD) mdpi.com
ApplicationGaseous & Particulate AminesGaseous & Particulate Secondary Amines
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)DB-5MS UI (30 m x 0.25 mm, 0.32 µm)
Carrier GasHelium (1 mL/min)Nitrogen (1.5 mL/min)
Temperature Program80°C (1 min) -> 180°C (5°C/min) -> 240°C (10°C/min) -> 290°C (25°C/min, hold 10 min)50°C (2 min) -> 140°C (5°C/min, hold 3 min)
Injector Temp.290°CNot specified
Injection ModeSplitless (1 µL)Splitless (1.2 µL)

Derivatization Strategies for Enhanced Detection and Separation

Due to their polarity and sometimes low volatility, amines often require chemical derivatization to improve their chromatographic behavior and enhance detection sensitivity. scienceopen.com This process involves chemically modifying the amine to produce a new compound, or derivative, that is more suitable for analysis. scienceopen.com

For GC analysis of amines like dibutylamine, acylation is a common strategy. Reagents such as benzenesulfonyl chloride or pentafluorobenzoyl chloride react with primary and secondary amines to form stable sulfonamide or benzamide (B126) derivatives. nih.govnih.gov These derivatives are less polar and more volatile, leading to better peak shapes and separation on GC columns. nih.gov Specifically, derivatization with pentafluorobenzoyl chloride (PFBOCI) or its analogues is advantageous for highly sensitive detection using GC-ECNICI-MS (Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry) or GC-ECD. mdpi.comnih.gov

In an interesting application of derivatization, dibutylamine (DBA) itself can be used as a derivatizing agent. For instance, in the analysis of residual aromatic diisocyanates in polymer resins, DBA is used to react with the isocyanates. nih.gov This reaction produces stable urea (B33335) derivatives that are readily analyzed by HPLC with UV-Vis detection, overcoming issues with the high reactivity of the original isocyanate monomers. nih.gov

Table 2: Derivatization Reagents for Amine Analysis

ReagentAnalyte TypePurposeAnalytical MethodReference
Benzenesulfonyl chlorideAtmospheric amines (incl. dibutylamine)Forms less polar derivatives for GC analysisGC-MS nih.gov
Pentafluorobenzoyl chloride (or analogues)Primary and secondary aminesForms derivatives for high-sensitivity detectionGC-ECD, GC-MS mdpi.comnih.gov
Isobutyl chloroformatePrimary and secondary alkylaminesForms carbamate (B1207046) derivatives for GC analysisGC-MS copernicus.orgcopernicus.org
Dibutylamine (DBA)DiisocyanatesForms stable urea derivatives for HPLC analysisHPLC-VWD nih.gov

In-Situ Spectroscopic Characterization of Reaction Intermediates

Studying the formation of salts and other transient species as they occur requires in-situ analytical methods that can monitor reactions in real-time. Spectroscopic techniques are particularly powerful for this purpose.

Real-Time Monitoring of Salt Formation and Dissociation

The direct observation of the formation of an aminium salt like dibutylamine sulfate (B86663) in real-time is challenging but can be elucidated using advanced spectroscopic methods. In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions by tracking the concentration of reactants, intermediates, and products. mdpi.com For example, in the formation of arene diazonium salts, in-situ FTIR has been used to monitor the initial consumption of an aniline (B41778) starting material upon the addition of sulfuric acid, and the subsequent formation of an amine sulfuric acid (salt) intermediate. mdpi.com This is observed through characteristic changes in the IR spectrum, such as the appearance of new signals corresponding to the salt. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another definitive method for confirming salt formation. reddit.com The protonation of an amine by an acid leads to distinct shifts in the NMR spectrum, particularly for the protons on or adjacent to the nitrogen atom. reddit.com By comparing the NMR spectrum of the amine before and after the reaction with the acid, one can confirm the proton transfer that signifies salt formation. reddit.com Real-time NMR techniques, which involve acquiring a series of spectra as a reaction proceeds, can be used to follow the kinetics of such processes. nih.govnih.gov

Spectroscopic Probes for Environmental Samples

While true in-situ spectroscopic monitoring in a complex environmental matrix like the atmosphere is difficult, the analytical methods applied to collected samples act as powerful probes. The combination of sample collection, derivatization, and subsequent analysis by GC-MS or HPLC-MS provides detailed, quantitative information on the presence of compounds like dibutylamine and, by inference, its salts in atmospheric aerosols. nih.govcopernicus.org

Furthermore, NMR spectroscopy has been applied to study the state of water and ions within salt crusts, such as those containing sodium sulfate. chemrxiv.org These studies provide insight into the interplay between ions, water, and solid surfaces, which is relevant to the behavior of aminium sulfate salts in atmospheric particles. chemrxiv.org By combining experimental measurements with molecular dynamics simulations, researchers can understand the dynamic properties of water and ions within these confined environments. chemrxiv.org

Mass Spectrometric Approaches for Cluster and Complex Identification

The initial stages of atmospheric particle formation involve the clustering of molecules like sulfuric acid and amines. Mass spectrometry (MS) is the primary tool for identifying the composition of these nanoscale clusters.

Computational studies and experimental measurements show that a significant fraction of gas-phase sulfuric acid in the atmosphere is likely to be found in clusters with amines, even at amine concentrations of just a few parts per trillion. copernicus.orgcopernicus.org Chemical Ionization Mass Spectrometry (CIMS), particularly using an Atmospheric Pressure interface Time-Of-Flight (APi-TOF) analyzer, is the state-of-the-art technique for detecting these neutral clusters. copernicus.orgnih.govvtt.fi

Laboratory experiments using CIMS have successfully observed the real-time formation of neutral clusters containing sulfuric acid and dimethylamine (B145610), growing to include as many as 14 sulfuric acid and 16 dimethylamine molecules. nih.gov While these studies used dimethylamine, they provide a direct model for the clustering processes involving dibutylamine. The results show that clusters containing just two sulfuric acid molecules and one or two amine molecules are already stable against evaporation. nih.gov

A significant challenge in mass spectrometric analysis is that the clusters can fragment inside the instrument during the ionization or detection process. umn.educopernicus.orghelsinki.fi Studies using Electrospray Ionization (ESI) coupled with an APi-TOF MS have investigated the fragmentation of negatively charged sulfuric acid-dimethylamine clusters. copernicus.orghelsinki.fi This work is crucial for correctly interpreting mass spectra, as it allows scientists to reconstruct the composition of the original, pre-fragmentation clusters. helsinki.fi Combining mass spectrometry with ion mobility spectrometry (IMS-MS) provides additional information on the structure, stability, and collision cross-sections of these clusters, further elucidating their properties. umn.eduresearchgate.net

Table 3: Mass Spectrometric Techniques for Sulfuric Acid-Amine Cluster Analysis

TechniqueFocus of StudyKey FindingsReference
Chemical Ionization Mass Spectrometry (CIMS)Effect of amine clustering on H₂SO₄ measurementsSignificant fraction of H₂SO₄ is clustered with amines in the atmosphere. Clusters may not be efficiently charged by nitrate (B79036) ions. copernicus.orgcopernicus.org
Chemical Ionization - APi-TOF MSReal-time observation of neutral cluster formation (H₂SO₄-dimethylamine)Observed clusters up to 14 H₂SO₄ and 16 amine molecules. Dimers with amine are stable. nih.gov
ESI-DMA-APi-TOF MSFragmentation of charged H₂SO₄-dimethylamine clustersQuantified fragmentation pathways inside the MS, enabling reconstruction of original cluster spectra. copernicus.orghelsinki.fi
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Structure, stability, and hydration of H₂SO₄-dimethylamine clustersPositively charged clusters dissociate significantly. Provided collision cross-section data for identified clusters. umn.eduresearchgate.net

High-Resolution Mass Spectrometry for Atmospheric Clusters

While extensive research has been conducted on the atmospheric clustering of sulfuric acid with various amines, a thorough review of current scientific literature reveals a significant gap in the specific analysis of sulfuric acid, di(butylamine) salt using high-resolution mass spectrometry.

High-resolution mass spectrometry is a critical tool for identifying the composition of neutral molecular clusters in the atmosphere, which are foundational to new particle formation and have significant implications for climate and air quality. copernicus.orgnih.govcopernicus.org Techniques such as Chemical Ionization-Atmospheric Pressure Interface-Time-of-Flight (CI-APi-TOF) mass spectrometry have been instrumental in elucidating the roles of compounds like dimethylamine in stabilizing sulfuric acid clusters and promoting particle growth. nih.govcopernicus.org

Studies have successfully identified and quantified clusters of sulfuric acid with dimethylamine, revealing stoichiometries and growth pathways. copernicus.orgnih.gov For instance, research has shown that neutral clusters containing up to 14 sulfuric acid and 16 dimethylamine molecules can be observed under atmospherically relevant conditions. nih.gov The high mass accuracy and resolving power of these instruments allow for the unambiguous identification of the elemental composition of these clusters. nih.gov

Furthermore, comparative studies have investigated the relative abilities of different amines, such as ammonia (B1221849), methylamine (B109427), dimethylamine, and trimethylamine, to form stable clusters with sulfuric acid. nih.gov These studies often utilize quantum chemical calculations to determine the thermochemical properties and stability of various sulfuric acid-base clusters. nih.govacs.org

Despite the detailed investigation into a range of amines, specific experimental data and research findings on the formation, composition, and detection of atmospheric clusters involving sulfuric acid and dibutylamine are not present in the surveyed scientific literature. The focus has remained on smaller, more volatile, and often more abundant atmospheric amines. Therefore, detailed research findings and data tables specifically for "this compound" within this analytical context cannot be provided.

Environmental and Sustainability Considerations in Research Context

Academic Investigations into Atmospheric Fate and Transformations

Once released into the atmosphere, chemical compounds undergo a series of transformations that determine their environmental impact. For aminium salts like di(butylamine) sulfate (B86663), these processes are complex and can contribute to atmospheric phenomena such as aerosol formation. researchgate.netnih.gov

The atmospheric degradation of amines and their salt forms is primarily initiated by reactions with hydroxyl (OH) radicals. acs.orgnilu.com In the case of dibutylamine (B89481), this would involve the abstraction of a hydrogen atom. This initial step leads to the formation of either a carbon-centered or a nitrogen-centered radical. acs.org The carbon-centered radicals are expected to react rapidly with molecular oxygen, which is abundant in the atmosphere, to form peroxyl radicals. acs.org

Subsequent reactions of these peroxyl radicals can lead to a variety of by-products. The atmospheric photo-oxidation of dimethylamine (B145610), a related compound, has been shown to produce aminium nitrate (B79036) salts which can then re-volatilize or serve as sites for the condensation of other organic species. nilu.com The degradation of organosulfates, a class of compounds to which di(butylamine) sulfate belongs, can result in the formation of inorganic sulfate and carbonyl compounds. copernicus.org Theoretical studies have also suggested that the atmospheric degradation of amines in the presence of nitrogen oxides can lead to the formation of nitrosamines and nitramines, some of which are known to be carcinogenic. acs.orgresearchgate.net

Table 1: Potential Atmospheric Degradation By-products of Di(butylamine) Sulfate

Precursor Degradation Process Potential By-products Reference
Di(butylamine) Photo-oxidation Aminium nitrate salts nilu.com
Organosulfates Reaction with OH radicals Inorganic sulfate, Carbonyl compounds copernicus.org

This table is interactive. Click on the headers to sort the data.

The primary oxidant involved in the atmospheric chemistry of amines is the hydroxyl (OH) radical. acs.orgnih.gov The reaction rates of OH radicals with amines have been studied for various related compounds. For instance, the reaction of OH radicals with dimethylamine and diethylamine (B46881) has been investigated in the aqueous phase, showing that the neutral and protonated forms of the amines have different reaction rate constants. nih.gov

Table 2: Atmospheric Oxidants and Their Interactions with Related Amine Compounds

Oxidant Interacting Compound Class Key Interaction Type Significance Reference
Hydroxyl Radical (OH) Amines Hydrogen Abstraction Initiates degradation acs.orgnih.gov
Ozone (O3) Organic Amines Ozonolysis Forms Secondary Organic Aerosols (SOA) nih.gov

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in Synthesis and Application Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryforsustainability.orgwikipedia.org These principles are increasingly being applied to the synthesis and application of a wide range of chemicals, including amine salts.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.comrsc.org An ideal reaction would have a 100% atom economy. scranton.edu For the synthesis of Sulfuric acid, di(butylamine) salt, which is an acid-base reaction, the atom economy is theoretically high as all atoms from the reactants, sulfuric acid and dibutylamine, are incorporated into the final salt product.

However, other metrics are also important for assessing the "greenness" of a process. Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more comprehensive view by considering reaction yield, stoichiometry, and the mass of all materials used, including solvents and catalysts. greenchemistry-toolkit.orgmdpi.comacs.org The Environmental Factor (E-factor) is another useful metric that quantifies the amount of waste produced per kilogram of product. researchgate.net The application of these metrics allows for a more holistic assessment of the sustainability of the synthesis of di(butylamine) sulfate.

Table 3: Key Green Chemistry Metrics

Metric Definition Ideal Value Relevance to Di(butylamine) Sulfate Synthesis Reference
Atom Economy (Molecular weight of desired product / Molecular weight of all reactants) x 100 100% Theoretically high for acid-base salt formation. jocpr.comprimescholars.com
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100 High Accounts for yield and stoichiometry. greenchemistry-toolkit.orgacs.org
Process Mass Intensity (PMI) Total mass in process / Mass of product Low (~1) Includes solvents and all materials used. greenchemistry-toolkit.orgmdpi.com

This table is interactive. Click on the headers to sort the data.

The choice of solvent is a critical factor in the environmental impact of a chemical process. rsc.org Green chemistry encourages the use of safer, more sustainable solvents or, ideally, solvent-less reaction conditions. researchgate.netresearchgate.netrsc.org The formation of ammonium (B1175870) carboxylate salts, a process analogous to the formation of di(butylamine) sulfate, is influenced by solvent polarity. mdpi.com In polar solvents, complete ionization is more likely, while non-polar solvents may result in the formation of hydrogen-bonded complexes. mdpi.com

Table 4: List of Compound Names

Compound Name
This compound
Acetaldehyde (B116499)
Di(butylamine)
Dibutylamine
Diethylamine
Dimethylamine
N-ethylethanimine
Nitramines
Nitrosamines
Ozone
Sulfuric acid

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Interdisciplinary Outlook

Emerging Areas in Organic Salt Chemistry

The field of organic salt chemistry is expanding beyond traditional applications, venturing into areas where tailored molecular structures yield specific functions. scispace.comresearchgate.net Organic salts are increasingly investigated as catalysts and intermediates in the synthesis of complex compounds, including plastics and polymers. chinasouchem.com Their ability to direct reaction pathways and influence rates makes them valuable tools in synthetic chemistry. chinasouchem.com

A significant area of research is the use of chiral primary amine salts as catalysts for reactions under mild conditions, which helps in avoiding potential side reactions and is compatible with a wide range of functional groups. alfa-chemistry.com This opens avenues for the stereoselective synthesis of complex, multi-chiral center tetracyclic compounds, which are important for creating complex natural products. alfa-chemistry.com Furthermore, the application of various salts, including ammonium (B1175870), iodonium, and sulfonium (B1226848) salts, is rapidly growing for specific chemical transformations, aiming to increase yield, reduce reaction times, and promote environmentally friendly synthesis. scispace.com For Sulfuric acid, di(butylamine) salt, future research could explore its potential as a catalyst or a building block in asymmetric synthesis or other specialized chemical transformations, following the trends seen with other functional organic salts. scispace.comresearchgate.net

Integration with Advanced Manufacturing and Process Intensification

The chemical industry is undergoing a shift from traditional batch processing to more efficient, safer, and reproducible continuous flow systems. frontiersin.orgunito.it This transition, known as process intensification, is particularly relevant for the production of fine chemicals and pharmaceuticals and offers a promising future for the manufacturing of organic salts like this compound. frontiersin.orgresearchgate.net

Continuous flow processes offer superior heat and mass transfer, which can significantly enhance reaction kinetics and improve yield and safety. unito.itresearchgate.net For amine salts, continuous flow methods have been developed for the chemoselective amination of alkyl halides to produce primary ammonium salts with high yields. researchgate.netacs.org Patents describe continuous processes for preparing quaternary ammonium salts by reacting tertiary amines with alkyl chlorides over a heterogeneous metal oxide catalyst, demonstrating conversions of 99% or more. epo.org

Enabling technologies such as ultrasound (sonochemistry) are being integrated into flow reactors to further intensify processes. frontiersin.orgresearchgate.net Ultrasound promotes cavitation, creating high-energy microenvironments that can accelerate reactions like transesterification for biodiesel production. frontiersin.org Future research on this compound could focus on developing a continuous flow synthesis, potentially incorporating enabling technologies to create a more sustainable and efficient manufacturing process. researchgate.netresearchgate.net

Potential for Novel Functional Material Design

The unique combination of a long-chain organic cation (dibutylammonium) and an inorganic anion (sulfate) gives this compound properties that are promising for the design of novel functional materials. The broader class of amine and quaternary ammonium salts (QASs) offers a glimpse into these potential applications.

Long-chain amine salts are known for their use as corrosion inhibitors, emulsifiers, and flotation agents. wikipedia.org Quaternary ammonium salts, which share structural similarities, are widely used as surfactants, disinfectants, fabric softeners, and biocides due to their amphiphilic nature, possessing both hydrophilic and hydrophobic properties. alfa-chemistry.commdpi.commdpi.com The antibacterial activity of QASs is a significant area of research, as their mechanism of action, which involves disrupting the bacterial cell membrane, may reduce the likelihood of drug resistance. researchgate.netacs.org

In materials science, amine salts serve as precursors for thin films. For instance, the combination of anionic Co(III) complexes with amine salts can be used to create Co3O4 thin films, where the properties can be controlled by the N-alkyl chain length of the amine. alfa-chemistry.com The long alkyl groups can influence the material's affinity for substrates and prevent crystallization. alfa-chemistry.com Given the structure of this compound, future investigations could explore its utility as a surfactant, an antimicrobial agent, or as a precursor in the synthesis of functional inorganic-organic hybrid materials. alfa-chemistry.comacs.org

Bridging Theoretical and Experimental Approaches in Atmospheric Science

One of the most significant areas of research involving amine-sulfuric acid salts is in atmospheric science, specifically in understanding new particle formation (NPF). These newly formed particles can grow to become cloud condensation nuclei (CCN), impacting cloud properties and the Earth's climate. nih.gov The study of this compound and related compounds is crucial for understanding these atmospheric processes.

Experimental studies, such as those conducted in the CLOUD (Cosmics Leaving OUtdoor Droplets) chamber at CERN, have shown that amines can enhance particle formation rates from sulfuric acid by more than 1,000-fold compared to ammonia (B1221849). epo.org This enhancement is explained by a base-stabilization mechanism where acid-amine pairs form highly stable clusters with low evaporation rates. epo.org While many of these foundational studies used dimethylamine (B145610), the results highlight the critical role of the amine's chemical identity.

These experimental findings are increasingly being bridged with theoretical and computational models. Quantum chemical calculations, density functional theory (DFT), and molecular dynamics (MD) simulations are used to calculate the binding energies of molecular clusters and model their formation dynamics. acs.org For example, studies on diethanolamine (B148213) (DEA) and methyldiethanolamine (MDEA) with sulfuric acid use DFT and MD simulations to investigate the nucleation mechanisms, including the important role of ion-induced nucleation. researchgate.net These studies show that the presence of ions like SO₄²⁻, H₃O⁺, and NH₄⁺ can significantly promote cluster formation. researchgate.net

Future research on this compound will likely follow this integrated approach, using a combination of chamber experiments and advanced computational modeling to quantify its specific role in atmospheric new particle formation and subsequent aerosol growth.

Methodological Innovations in Analytical Chemistry for Complex Systems

The study of organic salts like this compound, particularly in complex environments such as atmospheric aerosols, requires sophisticated analytical techniques. nih.gov The development of novel analytical methods is crucial for the detailed chemical characterization of these systems. nih.gov

Mass spectrometry is a cornerstone technique, with various specialized instruments being developed for aerosol analysis. nih.gove-bookshelf.de These can be broadly categorized into online and offline methods. nih.gov Online techniques provide real-time data and include Aerodyne Aerosol Mass Spectrometry (AMS) and Thermal Desorption Chemical Ionization Mass Spectrometry (TDCIMS). frontiersin.orgosu.edu TDCIMS, for example, can be used to analyze the chemical composition of size-resolved particles. frontiersin.org However, a limitation of many mass spectrometry-based techniques is the difficulty in measuring the chemical composition of very small particles (sub-20 nm) due to low transmission efficiency. frontiersin.org

To overcome these challenges, indirect measurement techniques that rely on physical properties like hygroscopicity are also used. frontiersin.org A Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA) measures changes in particle size with humidity, providing clues about chemical composition. osu.edu For highly complex mixtures, such as those found in medicinal plants, multi-spectroscopy strategies are being proposed. nih.gov These approaches combine techniques like infrared spectroscopy, mass spectrometry (e.g., TOF-SIMS, MALDI-MS), and solid-state NMR to fully characterize organic salt components. nih.gov Future analytical work on this compound, especially in matrices like atmospheric particles or functional materials, will benefit from the combination of these advanced, multi-faceted analytical approaches. frontiersin.orgnih.gov

Data Tables

Table 1: Chemical Compound Properties

Compound NameSynonym(s)CAS NumberMolecular FormulaMolar Mass ( g/mol )
This compoundn-Butyl-ammonium sulfate (B86663); butan-1-amine sulfate(2:1)39085-66-0C₈H₂₄N₂O₄S244.352
Dibutylamine (B89481)N-Butylbutan-1-amine111-92-2C₈H₁₉N129.247
Sulfuric AcidOil of vitriol7664-93-9H₂SO₄98.079

Data sourced from PubChem and other chemical suppliers. wikipedia.orgnih.govsigmaaldrich.com

Table 2: Analytical Techniques for Organic Salt Characterization in Complex Systems

TechniquePrincipleApplication in Organic Salt Analysis
Aerosol Mass Spectrometry (AMS) Particles are vaporized by thermal desorption and ionized by electron impact for mass analysis.Online, real-time chemical characterization of non-refractory components of aerosol particles. frontiersin.orgosu.edu
Thermal Desorption Chemical Ionization Mass Spectrometry (TDCIMS) Particles are collected and thermally desorbed, followed by soft chemical ionization for mass analysis.Analysis of the chemical composition of size-resolved atmospheric nanoparticles. frontiersin.orgosu.edu
Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA) Measures the change in particle diameter as a function of relative humidity.Indirect characterization of aerosol chemical composition based on water uptake properties. osu.edu
Fourier Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups present in organic salt components within a complex mixture. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) A primary ion beam sputters secondary ions from a sample surface, which are analyzed by TOF-MS.Surface-sensitive elemental and molecular analysis of organic salts in solid samples. nih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR) Measures the magnetic properties of atomic nuclei in a solid material.Provides detailed structural information about the local environment of atoms in crystalline and amorphous organic salts. nih.gov

This table summarizes information from various sources on analytical chemistry for atmospheric and complex systems. frontiersin.orgosu.edunih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sulfuric acid, di(butylamine) salt, and how can purity be validated?

  • Methodology : Synthesis typically involves neutralizing sulfuric acid with di(butylamine) in a stoichiometric ratio under controlled pH (e.g., 7.8–11.25) to avoid side reactions. Purity is validated via:

  • Titrimetry : Residual acid/base content is quantified using standardized NaOH or HCl titrants (precision ±0.5% error) .
  • Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues by analyzing decomposition temperatures (e.g., >300°C for anhydrous salts) .
    • Key Data :
ParameterValueReference
Optimal pH range7.8–11.25
Titration error≤0.5%

Q. How does the solubility of this compound vary across solvents, and what implications does this have for experimental design?

  • Methodology : Solubility is tested in water, ethanol, and non-polar solvents (e.g., hexane) using gravimetric analysis. Results inform solvent selection for:

  • Crystallization : High solubility in polar solvents (water/ethanol) enables recrystallization for purification.
  • Reaction Media : Low solubility in hydrocarbons (e.g., alkylated oils) reduces interference in catalytic systems .
    • Key Data :
SolventSolubility (g/100mL, 20°C)
Water2.7 (analogous to Na₂SO₄)
Ethanol>10 (estimated)

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., S=O stretching at 1050–1200 cm⁻¹, N-H bending at 1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves butylamine chain conformation and sulfate coordination (e.g., δ 1.2–1.6 ppm for CH₂ groups) .

Advanced Research Questions

Q. How does this compound behave as a catalyst in organic reactions, and what mechanistic insights exist?

  • Methodology : Kinetic studies in esterification or alkylation reactions are conducted under varying temperatures (40–70°C) and pressures (up to 100 psia). Key findings:

  • Acid-Base Pairing : The salt acts as a Brønsted acid, donating protons via sulfate dissociation, while butylamine stabilizes intermediates .
  • Recyclability : Recovery rates exceed 95% in biphasic systems (acid/hydrocarbon emulsions) .
    • Data Contradiction : Some studies report airborne acid loss (≤1.8% standard deviation) due to aerosolization, requiring containment protocols .

Q. What are the challenges in quantifying environmental release pathways of this compound, and how can they be mitigated?

  • Methodology : Airborne dispersion is modeled using wind-tunnel experiments and glass impinger sampling. Critical factors:

  • Particle Size : Sub-10 µm droplets persist in airflows, requiring HEPA filtration.
  • Material Balance : Acid recovery in capture pans averages 100.6% (±1.8%), but splashing losses necessitate containment designs .
    • Key Table :
Release ParameterValue
Airborne acid loss≤1.8%
Recovery efficiency95–110%

Q. How does pH modulate the compound’s reactivity in CO₂ capture systems, and what thermodynamic data support this?

  • Methodology : pH-dependent studies (7.8–11.25) using ¹³C NMR track carbamate formation. Results show:

  • Optimal pH : 9.5–10.5 maximizes CO₂ binding via carbamic acid intermediates.
  • ΔG Calculations : Gibbs free energy favors capture at higher pH (ΔG = -8.2 kJ/mol at pH 11) .

Methodological Challenges & Contradictions

Q. Why do titration-based purity assays occasionally conflict with spectroscopic data?

  • Analysis : Residual solvents (e.g., butylamine) may skew titration endpoints, whereas NMR/FT-IR detects structural impurities. Cross-validation using both methods is recommended .

Q. How can researchers reconcile discrepancies in acid recovery rates during catalytic recycling?

  • Resolution : Splashing losses and aerosolization (observed in 6/50 test runs) require improved reactor designs with baffle systems and mist eliminators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.